Chemical structure and properties of 4-Bromo-6-methylisoquinolin-1(2H)-one
Chemical structure and properties of 4-Bromo-6-methylisoquinolin-1(2H)-one
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Bromo-6-methylisoquinolin-1(2H)-one .[1][2] It is designed for researchers utilizing this scaffold in drug discovery, particularly for kinase and epigenetic inhibitor development.[3]
[1][2]
Executive Summary
4-Bromo-6-methylisoquinolin-1(2H)-one (CAS: 1784797-56-3) is a halogenated heterocycle serving as a critical building block in medicinal chemistry.[1][2] It belongs to the isoquinolin-1-one family (isocarbostyrils), a privileged scaffold found in PARP inhibitors (e.g., Olaparib analogs), ROCK inhibitors, and BET bromodomain inhibitors.[3]
The molecule features three distinct vectors for diversification:[3]
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C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl/heteroaryl "tails."
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N2-Lactam Nitrogen: A site for alkylation to tune solubility and pharmacokinetic properties.[1][2]
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C6-Methyl Group: A steric and lipophilic anchor that often occupies hydrophobic pockets in enzyme active sites.[1][2]
Chemical Structure & Electronic Properties[1]
Structural Identity
The core structure is a bicyclic benzo-fused pyridine system.[1][2][4] In its stable ground state, it exists predominantly as the lactam (2H-one) tautomer rather than the lactim (1-hydroxy) form. This stability is driven by the preservation of amide resonance, despite the loss of full aromaticity in the pyridine ring.[3]
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Molecular Formula: C₁₀H₈BrNO[2]
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Molecular Weight: 238.08 g/mol [3]
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Key Features:
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C4 Position: Electron-deficient vinylic position, activated for oxidative addition to Pd(0).
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C6 Position: Methyl substituted; electron-donating (inductive), increasing electron density slightly on the benzenoid ring.[3]
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Tautomerism & Numbering
The following diagram illustrates the numbering scheme and the dominant lactam tautomer.
Caption: Tautomeric preference for the lactam form and key vectors for chemical modification.
Synthesis Strategy
The synthesis typically proceeds via the construction of the parent 6-methylisoquinolin-1(2H)-one followed by regioselective bromination.[1][2] Direct ring closure to the brominated species is possible but less common due to the availability of the parent scaffold.[3]
Route A: Regioselective Bromination (Recommended)
This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. The C4 position is the preferred site for electrophilic substitution in isoquinolinones due to the directing effect of the enamido moiety.
Step-by-Step Protocol:
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Dissolution: Dissolve 6-methylisoquinolin-1(2H)-one (1.0 equiv) in DMF (0.5 M concentration). Acetonitrile can be used as an alternative solvent.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
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Reaction: Stir at 25–40°C for 4–12 hours. Monitor by LCMS for the conversion of starting material (M+H 160) to product (M+H 238/240).
-
Note: If C4-bromination is sluggish, catalytic acetic acid or heating to 60°C may be required.[1]
-
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.
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Purification: Filter the solid, wash with water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.
Route B: De Novo Assembly (For Scale-up)
For large-scale preparation where the parent is unavailable, the "Pomeranz-Fritsch" type cyclization or modification of 2-methylbenzoic acid derivatives is used.[1][2]
Caption: Primary synthetic workflow targeting the C4-brominated scaffold.
Reactivity & Functionalization[2][4]
Suzuki-Miyaura Cross-Coupling
The C4-bromide is highly reactive toward Pd-catalyzed coupling.[1][2] This is the primary method for installing the "tail" regions of kinase inhibitors.
Standard Protocol:
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.[3]
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Conditions: 90°C for 2–16 hours under Argon.
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Insight: The 6-methyl group does not sterically hinder the C4 position, allowing for coupling with bulky boronic acids.[1]
N-Alkylation
The lactam nitrogen (pKₐ ~10–11) can be alkylated to improve lipophilicity or introduce solubilizing groups.[2]
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Reagents: Alkyl halide (R-X), K₂CO₃ or Cs₂CO₃, DMF or Acetone.[3]
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Selectivity: N-alkylation is favored over O-alkylation (lactim ether) under thermodynamic conditions.[1][2] O-alkylation can occur if Ag₂CO₃ is used as the base.[1][2]
Medicinal Chemistry Applications
Pharmacophore Mapping
In the context of drug design, 4-Bromo-6-methylisoquinolin-1(2H)-one serves as a hinge-binding mimetic or a hydrophobic core .[1][2]
| Feature | Role in Drug Design |
| Lactam (NH-CO) | Functions as a donor-acceptor motif (H-bond donor: NH, H-bond acceptor: C=O).[1][2] Critical for binding to the hinge region of kinases (e.g., ROCK, PKA).[3] |
| C4-Aryl Group | Introduced via coupling; extends into the ATP-binding pocket or solvent-exposed region.[1][2] |
| C6-Methyl | Provides a specific hydrophobic contact.[1][2] In some kinases, this methyl group displaces a conserved water molecule, gaining entropy-driven affinity.[1][3] |
Case Study Relevance
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ROCK Inhibitors: Isoquinolinone derivatives are classic Rho-kinase (ROCK) inhibitors (e.g., Fasudil).[3] The 4-bromo derivative allows for the synthesis of "Next-Gen" ROCK inhibitors with improved selectivity by extending vectors at C4.[1][2]
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PARP Inhibitors: The core mimics the nicotinamide pharmacophore essential for PARP binding.
Physical Properties & Characterization
Note: Data below represents consensus values for the class and calculated properties for this specific CAS.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 200°C (Predicted based on high lattice energy of lactams) |
| Solubility | Low in water; soluble in DMSO, DMF, hot Ethanol.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 11.4 (br s, 1H, NH), 8.2 (d, 1H, H8), 7.8 (s, 1H, C3-H), 7.6 (s, 1H, H5), 7.4 (d, 1H, H7), 2.45 (s, 3H, CH₃).[3] |
| LogP (Calc) | ~2.54 |
| Topological PSA | 29.1 Ų |
Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).[3][5]
-
Handling: Use standard PPE (gloves, goggles, fume hood).[3] Avoid dust formation.
-
Storage: Store in a cool, dry place. The C-Br bond is stable, but the compound should be protected from strong light to prevent slow debromination over long periods.[1]
References
-
Primer, D. N., et al. (2022).[3][6] Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors. ACS Organic Process Research & Development. [Link][3]
-
Wang, D., et al. (2023).[3][7] Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. RSC Advances. [Link]
-
PubChem. (2024).[3][5] Compound Summary for 6-Bromoisoquinolin-1(2H)-one. National Library of Medicine. [Link][3]
-
Common Organic Chemistry. (2023). Suzuki Reaction Conditions and Protocols. [Link]
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. 1637280-23-9|4-Bromoisoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. 6-Methylisoquinolin-1(2H)-one | C10H9NO | CID 15451673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
